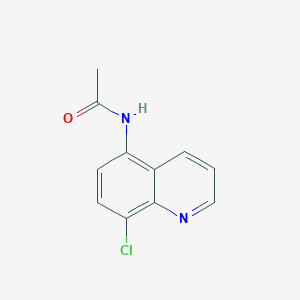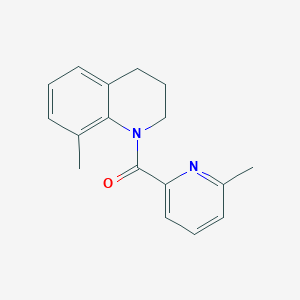
N-(8-chloroquinolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-chloroquinolin-5-yl)acetamide, also known as CQMA, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. CQMA is a derivative of chloroquine, which is a well-known antimalarial drug. However, CQMA has been found to have a broader range of pharmacological effects than chloroquine, making it a promising compound for further research.
Mécanisme D'action
The exact mechanism of action of N-(8-chloroquinolin-5-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways such as autophagy, apoptosis, and inflammation. N-(8-chloroquinolin-5-yl)acetamide has also been found to inhibit the activity of various enzymes such as topoisomerase II and III, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(8-chloroquinolin-5-yl)acetamide has been found to have various biochemical and physiological effects on the body. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-(8-chloroquinolin-5-yl)acetamide has also been found to modulate the activity of various cytokines and chemokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(8-chloroquinolin-5-yl)acetamide in lab experiments is its broad range of pharmacological effects. This makes it a versatile compound that can be used in various research areas. Additionally, N-(8-chloroquinolin-5-yl)acetamide is relatively easy to synthesize, making it readily available for research purposes.
However, one of the limitations of using N-(8-chloroquinolin-5-yl)acetamide in lab experiments is its potential toxicity. N-(8-chloroquinolin-5-yl)acetamide has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for research on N-(8-chloroquinolin-5-yl)acetamide. One potential area of research is the development of N-(8-chloroquinolin-5-yl)acetamide-based therapies for cancer and autoimmune disorders. Another area of research is the optimization of the synthesis method for N-(8-chloroquinolin-5-yl)acetamide, which may improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(8-chloroquinolin-5-yl)acetamide and its potential toxicity.
Méthodes De Synthèse
N-(8-chloroquinolin-5-yl)acetamide can be synthesized using a simple and efficient method that involves the reaction of 8-chloroquinoline with acetic anhydride and glacial acetic acid. The reaction is typically carried out under reflux conditions, and the product is obtained in good yields.
Applications De Recherche Scientifique
N-(8-chloroquinolin-5-yl)acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases. In cancer research, N-(8-chloroquinolin-5-yl)acetamide has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(8-chloroquinolin-5-yl)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In autoimmune disorders, N-(8-chloroquinolin-5-yl)acetamide has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages. This makes it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In infectious diseases, N-(8-chloroquinolin-5-yl)acetamide has been found to exhibit antiviral activity against various viruses such as Zika virus, dengue virus, and HIV-1. N-(8-chloroquinolin-5-yl)acetamide has also been shown to inhibit the replication of the malaria parasite, making it a potential candidate for the treatment of malaria.
Propriétés
IUPAC Name |
N-(8-chloroquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7(15)14-10-5-4-9(12)11-8(10)3-2-6-13-11/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCINXDRCVRUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C=CC=NC2=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)






![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)



